molecular formula C13H10FN3O3S B4050428 N-(4-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

N-(4-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No.: B4050428
M. Wt: 307.30 g/mol
InChI Key: UKYHNUDGNMZMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H10FN3O3S and its molecular weight is 307.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is 307.04269053 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Complexes and Antimicrobial Activity

Metal complexes of benzimidazole derived sulfonamide have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Notably, [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] 3 showed significant antibacterial activity, although none of the compounds exhibited antifungal activity (Ashraf et al., 2016).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial and antitubercular properties. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) provided insights into their potential as antitubercular agents. Compounds showed good antibacterial activity against various strains, with compound 5d being notably active against M. tuberculosis H37Rv (Shingare et al., 2022).

Photophysical Properties for Biological Applications

A study on 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives explored the effects of donor and acceptor substituents on excited-state intramolecular proton transfer (ESIPT), yielding insights valuable for designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against HeLa and C6 cell lines, showing selective effects and some compounds exhibiting broad spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Anti-Tubercular Studies

Sulfonamides have been identified for their exceptional antibacterial activity. Novel derivatives were synthesized and screened for in vitro anti-tuberculosis activities, highlighting the potential of sulfonamide compounds in combating Mycobacterium tuberculosis (Jagannath & Krishnamurthy, 2021).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S/c14-8-1-3-9(4-2-8)17-21(19,20)10-5-6-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYHNUDGNMZMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.